Mitochondrial Pyruvate Carrier (MPC) Inhibitory Potency: 200 nM IC50 vs. α-Cyano-4-Hydroxycinnamate
The α‑cyano‑5‑phenyl‑2,4‑pentadienoate scaffold (tested as the free acid, the direct hydrolysis product of the title methyl ester) inhibits pyruvate‑dependent O₂ consumption in rat heart mitochondria with an IC₅₀ of 200 nM. This represents a roughly 30‑fold improvement in potency over the canonical MPC inhibitor α‑cyano‑4‑hydroxycinnamate (IC₅₀ ~6.3 µM) measured under identical conditions [1]. Although the most potent comparator in the series is UK‑5099 (IC₅₀ 50 nM), the 200 nM value places the pentadienoate scaffold in the low‑nanomolar range and confirms that the extended conjugated system provides a significant potency gain over the simple cinnamate [1]. The methyl ester serves as a neutral prodrug form that can be hydrolysed to the active acid in situ or used directly in cell‑based assays where esterase activity is present .
| Evidence Dimension | IC₅₀ for inhibition of pyruvate‑dependent O₂ consumption in rat heart mitochondria |
|---|---|
| Target Compound Data | α‑Cyano‑5‑phenyl‑2,4‑pentadienoate (free acid): IC₅₀ = 200 nM |
| Comparator Or Baseline | α‑Cyano‑4‑hydroxycinnamate: IC₅₀ ~6.3 µM (Ki = 6.3 µM); UK‑5099: IC₅₀ = 50 nM |
| Quantified Difference | ~30‑fold more potent than α‑cyano‑4‑hydroxycinnamate; 4‑fold less potent than UK‑5099 |
| Conditions | Rat heart mitochondria, 6 °C, ‘inhibitor‑stop’ technique with pyruvate as substrate [1] |
Why This Matters
The 30‑fold potency advantage over the widely used α‑cyano‑4‑hydroxycinnamate justifies selecting the pentadienoate scaffold for MPC‑targeted studies, where the methyl ester provides a convenient, cell‑permeable precursor.
- [1] Halestrap AP. The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochem J. 1975;148(1):85-96. PMID:1156402. View Source
